An In-depth Technical Guide to the Physical Properties of (2R,5R)-2,5-dimethylpyrrolidine
An In-depth Technical Guide to the Physical Properties of (2R,5R)-2,5-dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)-2,5-dimethylpyrrolidine, a chiral cyclic secondary amine, is a molecule of significant interest in synthetic organic chemistry and drug development.[1] Its rigid, C2-symmetric scaffold makes it a valuable chiral auxiliary and a key building block in the synthesis of complex molecules with defined stereochemistry. A thorough understanding of its physical properties is paramount for its effective application, from reaction design and optimization to purification and formulation. This guide provides a comprehensive overview of the core physical characteristics of (2R,5R)-2,5-dimethylpyrrolidine, supported by experimental data where available, computational predictions, and detailed analytical methodologies.
Molecular Structure and Core Properties
(2R,5R)-2,5-dimethylpyrrolidine belongs to the trans-isomer group of 2,5-dimethylpyrrolidines. The "R" configuration at both chiral centers (C2 and C5) dictates a specific three-dimensional arrangement of the methyl groups relative to the pyrrolidine ring.
Table 1: Core Physical and Chemical Properties of (2R,5R)-2,5-dimethylpyrrolidine
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem[2] |
| Molecular Weight | 99.17 g/mol | PubChem[2] |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 105-106 °C (for trans-isomer mixture) | Sigma-Aldrich |
| Density | 0.81 g/mL at 25 °C (for trans-isomer mixture) | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4299 (for trans-isomer mixture) | Sigma-Aldrich |
| Optical Rotation | Levorotatory [(-)-isomer] | PubChem[2] |
| XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Stereochemistry and Conformational Analysis
The stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine is defined by the absolute configuration at the two stereogenic centers, C2 and C5. The trans-arrangement of the two methyl groups minimizes steric hindrance, making it the thermodynamically more stable isomer compared to the cis-counterpart.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. For (2R,5R)-2,5-dimethylpyrrolidine, the puckering of the ring is influenced by the steric demands of the equatorial methyl groups, which favor conformations that minimize eclipsing interactions. This conformational preference can significantly impact its reactivity and its role as a chiral ligand or auxiliary.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of (2R,5R)-2,5-dimethylpyrrolidine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
As a secondary amine, the FT-IR spectrum of (2R,5R)-2,5-dimethylpyrrolidine is expected to exhibit characteristic absorption bands.
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N-H Stretch: A single, weak to medium intensity band is anticipated in the region of 3350-3310 cm⁻¹. The absence of a second band in this region distinguishes it from a primary amine.
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C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
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N-H Bend: The N-H bending vibration for secondary amines is often weak or absent, but may appear in the 1650-1550 cm⁻¹ region.
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C-N Stretch: A medium to weak band corresponding to the C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine.
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¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each hydrogen atom. Due to the C2 symmetry of the molecule, the two methyl groups are chemically equivalent, as are the two methine protons at C2 and C5, and the corresponding methylene protons at C3 and C4. This results in a simplified spectrum. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the ring conformation.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and methine carbons. The symmetry of the molecule will again lead to a reduced number of signals compared to an asymmetric analogue. The chemical shifts of the carbons adjacent to the nitrogen (C2 and C5) will be downfield due to the deshielding effect of the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for (2R,5R)-2,5-dimethylpyrrolidine is expected at an m/z of 99.
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Fragmentation: Cyclic amines typically show a prominent molecular ion peak. The primary fragmentation pathway involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For (2R,5R)-2,5-dimethylpyrrolidine, α-cleavage would lead to the loss of a methyl radical, resulting in a significant fragment at m/z 84.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties requires standardized and carefully executed experimental procedures.
Boiling Point Determination (Micro-method)
This method is suitable for small sample volumes.
Caption: Workflow for micro-boiling point determination.
Step-by-Step Methodology:
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Place a small amount of (2R,5R)-2,5-dimethylpyrrolidine into a small test tube.
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Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.
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Attach the test tube to a thermometer.
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Place the assembly in a Thiele tube containing a suitable heat-transfer fluid (e.g., mineral oil).
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Gently heat the side arm of the Thiele tube.
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Observe for a continuous stream of bubbles emerging from the tip of the capillary tube.
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Remove the heat source and allow the apparatus to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Density Determination
The density of a liquid can be accurately determined using a pycnometer.
Caption: Workflow for density determination using a pycnometer.
Step-by-Step Methodology:
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Carefully clean and dry a pycnometer of a known volume.
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Weigh the empty pycnometer accurately.
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Fill the pycnometer with (2R,5R)-2,5-dimethylpyrrolidine, ensuring no air bubbles are trapped, and thermostat to a constant temperature (e.g., 25 °C).
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Weigh the filled pycnometer.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement
An Abbe refractometer is commonly used for the precise measurement of the refractive index.
Step-by-Step Methodology:
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Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
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Apply a few drops of (2R,5R)-2,5-dimethylpyrrolidine to the prism surface.
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Close the prisms and allow the sample to equilibrate to the desired temperature.
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
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Read the refractive index directly from the instrument's scale.
Solubility and Miscibility
Based on its chemical structure, (2R,5R)-2,5-dimethylpyrrolidine, as a small aliphatic amine, is expected to be miscible with water and a wide range of organic solvents. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents. Its hydrocarbon backbone contributes to its solubility in nonpolar organic solvents. It is anticipated to be soluble in alcohols, ethers, chlorinated solvents, and aromatic hydrocarbons.
Safety and Handling
(2R,5R)-2,5-dimethylpyrrolidine is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also corrosive and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. 2,5-Dimethylpyrrolidine, (2R,5R)-. [Link]
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PubChem. 2,5-Dimethylpyrrolidine. [Link]
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GSRs. 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. [Link]
